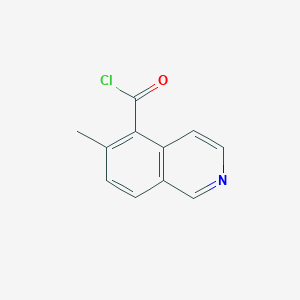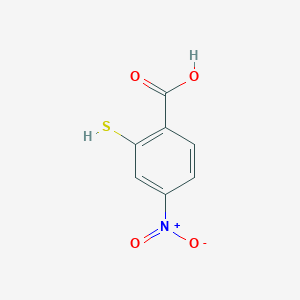
4-Nitro-2-sulfanylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-2-sulfanylbenzoic acid is an organic compound with the molecular formula C7H5NO4S It is a derivative of benzoic acid, characterized by the presence of a nitro group (-NO2) and a sulfanyl group (-SH) attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-2-sulfanylbenzoic acid typically involves the nitration of 2-sulfanylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{C6H4(SH)COOH} + \text{HNO3} \rightarrow \text{C6H3(NO2)(SH)COOH} + \text{H2O} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitro-2-sulfanylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 4-amino-2-sulfanylbenzoic acid.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro and sulfanyl groups influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) can facilitate the reduction process.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or sulfonating agents (SO3, H2SO4) can be used under controlled conditions.
Major Products Formed:
Oxidation: 4-Nitro-2-sulfonylbenzoic acid.
Reduction: 4-Amino-2-sulfanylbenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Nitro-2-sulfanylbenzoic acid has diverse applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfanyl and nitro groups.
Medicine: Research is ongoing to explore its potential as an antimicrobial and antioxidant agent.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-nitro-2-sulfanylbenzoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol-containing biomolecules. These interactions can modulate enzyme activity and influence various biochemical pathways.
Comparación Con Compuestos Similares
- 4-Nitro-3-sulfanylbenzoic acid
- 5-Nitro-2-sulfanylbenzoic acid
- 4-Amino-2-sulfanylbenzoic acid
Comparison: 4-Nitro-2-sulfanylbenzoic acid is unique due to the specific positioning of the nitro and sulfanyl groups on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research applications.
Propiedades
IUPAC Name |
4-nitro-2-sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4S/c9-7(10)5-2-1-4(8(11)12)3-6(5)13/h1-3,13H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABGGBBWFAJWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
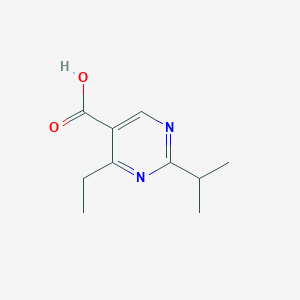
![3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13208326.png)
![3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol](/img/structure/B13208335.png)
![4-{[(benzyloxy)carbonyl]amino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13208349.png)
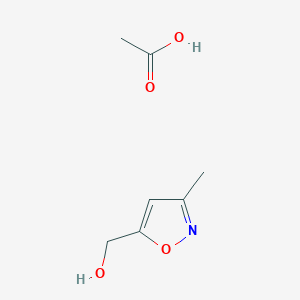
![3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13208356.png)
![1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13208361.png)
![4-[(4-Fluorobenzyl)amino]butanoic acid](/img/structure/B13208368.png)
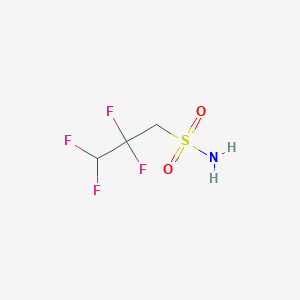
![1-Methyl-3-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B13208370.png)

amine](/img/structure/B13208386.png)

